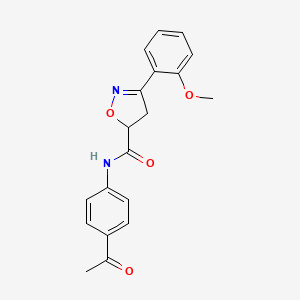![molecular formula C15H13NO2S B4710843 N-[4-(2-thienylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B4710843.png)
N-[4-(2-thienylcarbonyl)phenyl]cyclopropanecarboxamide
Descripción general
Descripción
N-[4-(2-thienylcarbonyl)phenyl]cyclopropanecarboxamide, commonly known as CP-47,497, is a synthetic cannabinoid that has been of great interest to the scientific community due to its potential therapeutic applications. This compound was first synthesized in the 1980s by Pfizer, and it has since been extensively studied for its pharmacological properties.
Mecanismo De Acción
CP-47,497 acts on the endocannabinoid system, which is involved in the regulation of various physiological processes, including pain, inflammation, and mood. It binds to the CB1 receptor, which is found primarily in the brain and central nervous system, and produces its effects by modulating the activity of this receptor.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory mediators, and the attenuation of oxidative stress. These effects are thought to underlie its potential therapeutic applications in a variety of medical conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-47,497 for lab experiments is its high potency and selectivity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. However, one limitation of this compound is its potential for abuse and dependence, which must be carefully considered when using it in experimental settings.
Direcciones Futuras
There are several potential future directions for research on CP-47,497, including the development of novel therapeutic applications, the elucidation of its mechanism of action, and the investigation of its potential for abuse and dependence. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings, and to identify potential drug interactions and adverse effects.
Aplicaciones Científicas De Investigación
CP-47,497 has been studied for its potential therapeutic applications in a variety of medical conditions, including pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammation.
Propiedades
IUPAC Name |
N-[4-(thiophene-2-carbonyl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c17-14(13-2-1-9-19-13)10-5-7-12(8-6-10)16-15(18)11-3-4-11/h1-2,5-9,11H,3-4H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRGUVRCDJJGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4710760.png)

![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4710786.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4710797.png)

![N-(3-chlorophenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4710808.png)
![N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4710811.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4710819.png)
![1-(methylsulfonyl)-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-3-piperidinecarboxamide](/img/structure/B4710823.png)
![4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4710826.png)
![1-(4-ethoxyphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4710836.png)
![N-cyclopentyl-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4710845.png)
![4-({4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B4710846.png)
